Germacrene B

説明

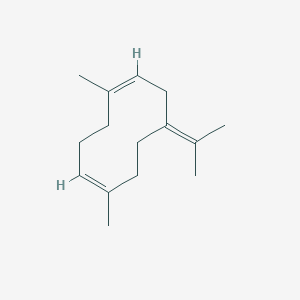

Structure

3D Structure

特性

IUPAC Name |

(1E,5E)-1,5-dimethyl-8-propan-2-ylidenecyclodeca-1,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9H,5,7-8,10-11H2,1-4H3/b13-6+,14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEGJTGWYVZSNR-SJRHNVSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=CCC(=C(C)C)CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC/C(=C/CC(=C(C)C)CC1)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15423-57-1 | |

| Record name | Germacrene B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15423-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GERMACRENE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML9S6L9M3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Germacrene B

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the natural sources of the sesquiterpene Germacrene B, a valuable bicyclic compound with applications in the fragrance, flavor, and pharmaceutical industries. This document details its presence in various plant species, quantitative data, and the biosynthetic pathways responsible for its production. Furthermore, it offers detailed experimental protocols for its extraction, isolation, and quantification, alongside visualizations of key biological and experimental processes.

Natural Occurrence of Germacrene B

Germacrene B is a naturally occurring sesquiterpene found in a variety of plant species. It was first isolated from Humulus lupulus (hops) and has since been identified in numerous other plants.[1] It is often a constituent of the essential oils of these plants, contributing to their characteristic aroma and biological activities.

Key plant families and species known to contain Germacrene B include:

-

Annonaceae: Species within this family, such as those from the Polyalthia genus, have been reported to contain Germacrene B.

-

Apiaceae: Certain members of this family are known to produce Germacrene B.

-

Asclepiadaceae: Gongronema latifolium is a known source of this compound.[2]

-

Asteraceae: Solidago canadensis (Canadian goldenrod) is a documented natural source of Germacrene B.[1]

-

Burseraceae: While more known for other terpenes, some Bursera species may contain Germacrene B.

-

Lamiaceae: Pogostemon cablin (Patchouli) is a significant source, with Germacrene B being a notable component of its essential oil.[3]

-

Myrtaceae: Eugenia uniflora (Surinam Cherry) and Stenocalyx michelii are reported to contain Germacrene B.[1][2]

-

Rutaceae: Several species within the Citrus genus, including Citrus junos (Yuzu) and Citrus aurantiifolia (Key Lime), are known sources.[1] Germacrene B is an important flavor constituent of lime peel oil.[1] Murraya koenigii (Curry tree) also contains this sesquiterpene.[2]

Quantitative Analysis of Germacrene B in Natural Sources

The concentration of Germacrene B can vary significantly depending on the plant species, cultivar, geographical location, harvest time, and the specific plant part used for extraction. The following table summarizes available quantitative data from various studies.

| Plant Species | Family | Plant Part | Germacrene B Concentration (% of Essential Oil) | Reference |

| Eryngium maritimum | Apiaceae | Fruits | 6.8 - 15.0 | [4] |

| Ferula caspica | Apiaceae | Not Specified | 1.82 | [5] |

| Citrus junos (Yuzu) | Rutaceae | Peel | 0.1 - 0.2 | [6] |

| Zingiber officinalis (Ginger) | Zingiberaceae | Rhizome | 17.1 (as a product of (+)-germacrene D synthase) | [1] |

| Eugenia uniflora | Myrtaceae | Not Specified | 21.2 | [7] |

Biosynthesis of Germacrene B

Germacrene B, like other sesquiterpenes, is synthesized via the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in plastids. The direct precursor for all sesquiterpenes is farnesyl diphosphate (FPP).

The biosynthesis of Germacrene B from FPP is catalyzed by the enzyme (E,E)-germacrene B synthase . This enzyme facilitates the cyclization of the linear FPP molecule into the characteristic 10-membered ring structure of Germacrene B.

Below is a diagram illustrating the biosynthetic pathway leading to Germacrene B.

Caption: Biosynthesis of Germacrene B from precursor pathways.

Signaling Pathway: Jasmonate Regulation of Sesquiterpene Synthesis

The production of sesquiterpenes, including Germacrene B, is often induced as a defense mechanism in plants in response to biotic and abiotic stresses. The jasmonate signaling pathway plays a crucial role in regulating the expression of genes involved in terpene biosynthesis.

Upon perception of a stress signal, jasmonic acid (JA) is synthesized and conjugates with isoleucine to form the bioactive molecule JA-Ile. JA-Ile binds to the F-box protein COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding event targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation by the 26S proteasome. The degradation of JAZ repressors releases transcription factors (TFs), such as MYC2, which can then activate the expression of target genes, including sesquiterpene synthase genes like Germacrene B synthase.

The following diagram illustrates the core components of the jasmonate signaling pathway leading to the activation of sesquiterpene synthase gene expression.

Caption: Jasmonate signaling pathway regulating sesquiterpene synthesis.

Experimental Protocols

Extraction of Germacrene B from Plant Material

Objective: To extract the essential oil containing Germacrene B from fresh or dried plant material.

Method: Hydrodistillation

-

Sample Preparation:

-

For fresh plant material, coarsely chop or grind to increase the surface area.

-

For dried plant material, use as is or lightly crush.

-

Weigh a suitable amount of the prepared plant material (e.g., 100-500 g).

-

-

Hydrodistillation Apparatus Setup:

-

Assemble a Clevenger-type apparatus with a round-bottom flask, a condenser, and a collection burette.

-

Place the plant material into the round-bottom flask and add distilled water until the material is fully submerged.

-

-

Distillation:

-

Heat the flask to boiling. The steam will carry the volatile essential oils, including Germacrene B, through the condenser.

-

Continue the distillation for a set period (e.g., 2-4 hours) until no more oil is collected.

-

The condensed water and essential oil will separate in the collection burette, with the less dense oil forming a layer on top.

-

-

Oil Collection and Drying:

-

Carefully collect the essential oil layer from the burette.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

-

Quantification of Germacrene B

Objective: To determine the concentration of Germacrene B in the extracted essential oil.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a stock solution of the extracted essential oil in a suitable solvent (e.g., hexane or dichloromethane) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards of authentic Germacrene B in the same solvent covering the expected concentration range in the sample.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions (Example):

-

Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60°C) for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).

-

Injection Volume: 1 µL.

-

-

Mass Spectrometer (MS) Conditions (Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

-

-

Data Analysis:

-

Identification: Identify the Germacrene B peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the authentic standard.

-

Quantification: Construct a calibration curve by plotting the peak area of the Germacrene B standard against its concentration. Determine the concentration of Germacrene B in the sample by interpolating its peak area on the calibration curve.

-

Experimental and Analytical Workflow

The following diagram outlines a typical workflow for the investigation of Germacrene B from a plant source.

Caption: Experimental workflow for Germacrene B analysis.

References

- 1. Essential Oils from Humulus Lupulus scCO2 Extract by Hydrodistillation and Microwave-Assisted Hydrodistillation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of volatile compounds contained in the therapeutic essential oils from Pogostemon cablin, Melaleuca leucadendra, and Mentha piperita and their purified fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Essential Oils from Humulus Lupulus scCO₂ Extract by Hydrodistillation and Microwave-Assisted Hydrodistillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Chemical History of Germacrene B: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Germacrene B, a member of the germacrane class of sesquiterpenes, holds a significant position in the landscape of natural product chemistry. Its unique ten-membered ring structure serves as a crucial intermediate in the biosynthesis of a vast array of bicyclic sesquiterpenoids, including the eudesmanes and guaianes. This technical guide provides a comprehensive overview of the discovery, history, and key chemical transformations of Germacrene B, with a focus on the experimental methodologies and quantitative data that have been pivotal in its characterization.

Discovery and Structural Elucidation

The journey to understanding Germacrene B began not with its isolation from a natural source, but through chemical synthesis.

First Synthesis and Structural Confirmation

Germacrene B was first prepared from germacrone, another sesquiterpenoid.[1] The synthesis involved a three-step sequence:

-

Reduction of Germacrone: The carbonyl group of germacrone was reduced to a hydroxyl group.

-

Acetylation: The resulting alcohol was acetylated to form an acetate ester.

-

Reduction of the Acetate: The acetate was then reduced with lithium in liquid ammonia to yield Germacrene B.[1]

The definitive confirmation of its structure was achieved through X-ray crystallography of its silver nitrate adduct.[1] At the time, the compound was referred to as "germacratriene." The analysis confirmed the all-trans stereochemistry of the double bonds within the ten-membered ring.[1]

Isolation from Natural Sources

The first successful isolation of Germacrene B from a natural source was from the essential oil of hops (Humulus lupulus), accomplished using preparative gas chromatography .[1][2] Subsequently, it has been identified in a variety of other plants, including Citrus junos, Stenocalyx michelii, Citrus aurantifolia, and Solidago canadensis.[1]

Spectroscopic and Physicochemical Data

The characterization of Germacrene B has been heavily reliant on spectroscopic techniques. While the full spectral data is extensive, a summary of key identifiers is presented below.

| Property | Data | Reference |

| Molecular Formula | C₁₅H₂₄ | [3] |

| Molecular Weight | 204.35 g/mol | [3] |

| Boiling Point | 287.00 to 288.00 °C at 760.00 mm Hg (estimated) | [4] |

| ¹H and ¹³C NMR Data | The full assignment of proton and carbon NMR signals has been reported. | [2][5] |

| Mass Spectrometry | Key fragments can be observed in the mass spectrum. | [3] |

| X-ray Crystallography | The crystal structure of the 1:1 adduct with silver nitrate has been determined. Crystal System: Monoclinic Space Group: P2₁/c Cell Dimensions: a= 7.530 Å, b= 10.010 Å, c= 20.905 Å, β= 102.1° | [1] |

Experimental Protocols

Synthesis of Germacrene B from Germacrone

The initial synthesis of Germacrene B, while foundational, is often low-yielding. Modern synthetic routes may offer improvements. The classical three-step procedure is outlined below.

Step 1: Reduction of Germacrone to Germacrol

-

Reagents: Germacrone, reducing agent (e.g., sodium borohydride).

-

Solvent: A protic solvent such as methanol or ethanol.

-

Procedure: Germacrone is dissolved in the solvent and the reducing agent is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is stirred until completion (monitored by TLC). The reaction is then quenched, and the product is extracted, dried, and purified.

Step 2: Acetylation of Germacrol

-

Reagents: Germacrol, acetylating agent (e.g., acetic anhydride or acetyl chloride), and a base (e.g., pyridine or triethylamine).

-

Solvent: An aprotic solvent such as dichloromethane.

-

Procedure: Germacrol is dissolved in the solvent with the base, and the acetylating agent is added dropwise at a low temperature. The reaction is stirred until completion. The product is then extracted, washed, dried, and purified.

Step 3: Reductive Cleavage of the Acetate

-

Reagents: Germacrol acetate, lithium metal, liquid ammonia.

-

Procedure: This Birch-type reduction is carried out at low temperatures (-78 °C). The acetate is dissolved in a suitable solvent and added to a solution of lithium in liquid ammonia. The reaction is quenched after a specific time, and the Germacrene B is isolated through extraction and purified by chromatography.

Isolation of Germacrene B by Preparative Gas Chromatography

The isolation of Germacrene B from essential oils is effectively achieved using preparative gas chromatography (prep-GC).

-

Sample Preparation: The essential oil is typically diluted in a volatile solvent (e.g., hexane or pentane) before injection.

-

GC System: A gas chromatograph equipped with a preparative-scale column and a fraction collector.

-

Column: A non-polar or semi-polar capillary or packed column is typically used (e.g., DB-5 or HP-5).

-

Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are commonly employed.

-

Temperature Program: An optimized temperature gradient is crucial for separating Germacrene B from other sesquiterpenes. A typical program might start at a lower temperature (e.g., 60-80 °C) and ramp up to a higher temperature (e.g., 240-280 °C).

-

Carrier Gas: Helium or hydrogen is used as the carrier gas at a specific flow rate.

-

Fraction Collection: The effluent corresponding to the Germacrene B peak is directed to a cooled trap to condense and collect the pure compound.

Biosynthesis and Chemical Transformations

Biosynthesis of Germacrene B

Germacrene B is a key intermediate in the biosynthesis of many sesquiterpenes. Its formation proceeds through the mevalonate pathway, starting from farnesyl diphosphate (FPP). A terpene synthase enzyme catalyzes the cyclization of FPP to the germacradienyl cation, which is then deprotonated to yield Germacrene B.

Cope Rearrangement

One of the most characteristic reactions of Germacrene B is its thermal Cope rearrangement to form γ-elemene. This[2][2]-sigmatropic rearrangement occurs at temperatures above 120 °C.[2] The equilibrium between Germacrene B and γ-elemene is temperature-dependent.

Acid-Catalyzed Cyclizations

In the presence of acid, Germacrene B can undergo transannular cyclizations to form various bicyclic sesquiterpene skeletons, such as eudesmanes and guaianes. The specific products formed depend on the reaction conditions and the nature of the acidic catalyst. This reactivity underscores its role as a central intermediate in the chemical evolution of sesquiterpenoids.

Conclusion

The discovery and elucidation of the chemistry of Germacrene B have been instrumental in advancing our understanding of sesquiterpene biosynthesis and reactivity. From its initial synthesis to its isolation from natural sources and the characterization of its key chemical transformations, Germacrene B continues to be a molecule of interest for synthetic chemists, biochemists, and drug discovery professionals. The detailed experimental protocols and quantitative data summarized in this guide provide a valuable resource for researchers working with this important natural product.

References

- 1. X-ray studies of terpenoid derivatives. Part II. Crystal and molecular structure of the 1 :1 adduct of germacratriene with silver nitrate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Germacrene B | C15H24 | CID 5281519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. germacrene B, 15423-57-1 [thegoodscentscompany.com]

- 5. Germacrene B – a central intermediate in sesquiterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Germacrene B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germacrene B is a naturally occurring sesquiterpene hydrocarbon found in a variety of plants. As a key intermediate in the biosynthesis of many other sesquiterpenes, it has garnered interest for its own potential biological activities.[1] This document provides a comprehensive overview of the current state of research on the biological activities of Germacrene B, with a focus on its potential therapeutic applications. While much of the available data is derived from studies on essential oils containing Germacrene B as a component, this guide consolidates the existing knowledge to facilitate further research and drug development efforts.

Biosynthesis of Germacrene B

Germacrene B is synthesized from farnesyl diphosphate (FPP), a common precursor for all sesquiterpenes. The cyclization of FPP is catalyzed by specific terpene synthases.[1] Germacrene B then serves as a crucial intermediate in the biosynthesis of a diverse array of other sesquiterpenes, including eudesmanes and guaianes, through further enzymatic or acid-catalyzed cyclizations.[2]

Biosynthesis of Germacrene B from FPP and its role as a precursor.

Quantitative Data on Biological Activities

Quantitative data on the biological activities of isolated Germacrene B is limited in the current literature. Most studies have been conducted on essential oils where Germacrene B is one of several components. The following tables summarize the available quantitative data for essential oils containing Germacrene B. It is important to note that the reported activities are likely due to the synergistic effects of multiple compounds and cannot be attributed solely to Germacrene B.

Table 1: Antibacterial Activity of a Germacrene Derivative

| Compound | Organism | MIC (µg/mL) | Reference |

| 6β-cinnamoyloxy-1β-hydroxy-10α-metoxy-3-oxo-germacra-4,5Z-ene | Enterococcus faecalis (ATCC 29212) | 64 | [3] |

| Staphylococcus aureus (ATCC 29213) | 64 | [3] |

Table 2: Cytotoxic Activity of Essential Oils Containing Germacrene B

| Essential Oil Source | Cancer Cell Line | IC50 (µg/mL) | Germacrene B Content (%) | Reference |

| Xylopia laevigata | SF-295 (Glioblastoma) | 14.4 - 17.9 | 3.22 - 7.31 | [4] |

| OVCAR-8 (Ovarian) | 27.1 - 31.6 | 3.22 - 7.31 | [4] | |

| HCT-116 (Colon) | 18.5 - 27.6 | 3.22 - 7.31 | [4] | |

| Munronia pinnata | Liver Cancer Cells | 18.57 | 6.2 | [5] |

| Colon Cancer Cells | 19.37 | 6.2 | [5] |

Table 3: Acetylcholinesterase Inhibitory Activity of Essential Oils Containing Germacrene B

| Essential Oil Source | IC50 (µg/mL) | Germacrene B Content (%) | Reference |

| Knema hookeriana | 70.5 | 8.8 | [6] |

| Callicarpa candicans (Da Nang) | 45.67 - 58.38 | 5.1 | [7] |

Table 4: Larvicidal Activity of Essential Oils Containing Germacrene B

| Essential Oil Source | Target Species | LC50 (ppm) | Germacrene B Content (%) | Reference |

| Rollinia leptopetala (leaves) | Aedes aegypti | 104.7 ± 0.2 | 1.6 | [8] |

Key Biological Activities and Potential Mechanisms of Action

Antimicrobial Activity

Essential oils containing Germacrene B have demonstrated antibacterial properties.[9] While the exact mechanism of action for Germacrene B is not fully elucidated, the antimicrobial activity of terpenes is often attributed to their ability to disrupt the cell membranes of microorganisms.[6] A derivative of germacrene has shown a minimum inhibitory concentration (MIC) of 64 µg/mL against Enterococcus faecalis and Staphylococcus aureus.[3]

Anticancer Activity

The cytotoxic effects of essential oils containing Germacrene B against various cancer cell lines suggest its potential as an anticancer agent.[4][5] Molecular docking studies have indicated that Germacrene B may interact with the p53 protein, a key tumor suppressor.[10] Furthermore, the structurally related compound, germacrone, has been shown to induce apoptosis in cancer cells through the modulation of the JAK/STAT3 and NF-κB signaling pathways.[1][11]

Hypothetical apoptotic pathway based on germacrone studies.

Anti-inflammatory Activity

Essential oils rich in Germacrene B have exhibited anti-inflammatory properties.[12] The proposed mechanisms involve the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are involved in the production of prostaglandins and leukotrienes, respectively.[5][13] Additionally, inhibition of nitric oxide production has been observed.[5] The related compound germacrone has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[11]

Hypothetical anti-inflammatory pathway based on related compounds.

Insecticidal and Acetylcholinesterase Inhibitory Activity

Germacrene B is a component of several essential oils with reported insecticidal and larvicidal activities.[8][14] One of the potential mechanisms for this activity is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. Essential oils containing Germacrene B have demonstrated AChE inhibitory activity.[6][7][15]

Experimental Protocols

This section provides an overview of the methodologies commonly employed to assess the biological activities of Germacrene B and other sesquiterpenes.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of a compound against bacteria.

-

Preparation of Inoculum: Bacterial strains are cultured in an appropriate broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

-

Serial Dilution: The test compound (e.g., Germacrene B) is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[1]

General workflow of the MTT assay for determining cytotoxicity.

Acetylcholinesterase (AChE) Inhibition Assay

Ellman's method is a widely used colorimetric assay to screen for AChE inhibitors.

-

Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer), the test compound, and the AChE enzyme.

-

Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI), and DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

-

Kinetic Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is measured kinetically using a spectrophotometer at 412 nm.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined.[15]

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition Assays

Various in vitro assays are available to measure the inhibition of COX and 5-LOX enzymes.

-

Enzyme and Substrate: The assay typically involves incubating the purified enzyme (COX-1, COX-2, or 5-LOX) with its substrate (arachidonic acid).

-

Inhibitor Treatment: The reaction is performed in the presence and absence of the test compound.

-

Product Detection: The formation of the enzymatic products (prostaglandins for COX, leukotrienes or other hydroperoxy fatty acids for 5-LOX) is measured. This can be done using various techniques, including spectrophotometry, fluorometry, or ELISA.[6][7]

-

Calculation of Inhibition: The inhibitory activity is determined by comparing the product formation in the presence of the test compound to the control.

Conclusion and Future Directions

Germacrene B, as a component of various essential oils, is associated with a range of promising biological activities, including antimicrobial, anticancer, anti-inflammatory, and insecticidal effects. However, a significant gap exists in the literature regarding the specific activities of isolated Germacrene B. Future research should focus on the purification of Germacrene B and the determination of its specific quantitative bioactivities (e.g., IC50, MIC, LC50 values) to validate the potential observed in essential oil studies.

Furthermore, while the modulation of signaling pathways like NF-κB and JAK/STAT by the related compound germacrone provides a strong basis for a hypothetical mechanism of action, further investigation is required to confirm if Germacrene B acts through similar or distinct pathways. Elucidating the precise molecular targets and mechanisms of action of pure Germacrene B will be crucial for its potential development as a therapeutic agent. The experimental protocols and data presented in this guide provide a foundation for researchers to build upon in their exploration of this intriguing natural product.

References

- 1. acgpubs.org [acgpubs.org]

- 2. Composition and cytotoxic activity of essential oils from Xylopia aethiopica (Dunal) A. Rich, Xylopia parviflora (A. Rich) Benth.) and Monodora myristica (Gaertn) growing in Chad and Cameroon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Item - Essential oil of Munronia pinnata aerial parts: GC-MS composition, anti-cancer and anti-inflammatory effects, and molecular docking analysis - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Acetylcholinesterase Inhibitory Activities of Essential Oils from Vietnamese Traditional Medicinal Plants [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 13. Chemical composition and the anti-inflammatory effect of volatile compounds from Anaxagorea luzonensis A. Gray | CoLab [colab.ws]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

The Ecological Role of Germacrene B in Plant Defense: A Technical Guide

Executive Summary

Germacrene B, a sesquiterpene hydrocarbon, plays a multifaceted role in the intricate defense strategies of plants. As a volatile organic compound, it is a key player in mediating interactions with a diverse range of organisms, including herbivores and pathogenic microbes. This technical guide provides an in-depth analysis of the ecological significance of Germacrene B, focusing on its biosynthesis, its function in direct and indirect plant defense, and the signaling pathways that regulate its production. Detailed experimental protocols for the extraction, identification, and bioactivity assessment of Germacrene B are provided to facilitate further research in this area. Quantitative data from various studies are summarized to offer a comparative perspective on its production and efficacy. This document is intended for researchers, scientists, and drug development professionals interested in leveraging the defensive properties of natural plant products.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of biotic threats. Among these chemical weapons, sesquiterpenoids represent a large and structurally diverse class of secondary metabolites with significant ecological functions. Germacrene B is a prominent member of this class, recognized for its contribution to plant defense through various mechanisms, including acting as an antifeedant, an antimicrobial agent, and a precursor to other defensive sesquiterpenes.[1][2] This guide delves into the core aspects of Germacrene B's role in plant ecology, providing a comprehensive resource for the scientific community.

Biosynthesis of Germacrene B

Germacrene B is synthesized via the mevalonate (MVA) pathway in the cytoplasm and endoplasmic reticulum of plant cells. The biosynthesis begins with the universal precursor for sesquiterpenes, farnesyl diphosphate (FPP).

The Core Biosynthetic Pathway

The direct precursor to Germacrene B is (2E,6E)-farnesyl diphosphate (FPP). The cyclization of FPP to form the germacrene skeleton is catalyzed by a specific class of enzymes known as terpene synthases (TPS), specifically Germacrene B synthase (GBS).[3] This enzyme facilitates a complex carbocation-driven cyclization cascade to yield Germacrene B as the primary product. Germacrene B itself is a crucial intermediate in the biosynthesis of a wide array of other sesquiterpenoids, such as eudesmanes and guaianes, through further enzymatic modifications and rearrangements.[3][4]

Ecological Role in Plant Defense

Germacrene B contributes to plant fitness by deterring herbivores and inhibiting the growth of microbial pathogens. Its volatile nature also allows it to participate in airborne signaling.

Anti-herbivore Defense

Germacrene B has been identified as an effective antifeedant against various insect herbivores. Its bitter taste and potential toxicity can deter feeding, thereby reducing the extent of damage to the plant.[1] While direct EC50 values for Germacrene B against specific pests like Spodoptera littoralis are not widely reported in the literature, the general antifeedant properties of germacrenes are well-documented.[5][6] The compound can also act as a repellent, dissuading insects from landing and ovipositing on the plant.

Antimicrobial Activity

Several studies have highlighted the antibacterial and antifungal properties of essential oils rich in Germacrene B.[3] It can disrupt microbial cell membranes and interfere with essential cellular processes, thus providing a broad-spectrum defense against pathogenic microorganisms. While specific Minimum Inhibitory Concentration (MIC) values for Germacrene B against pathogens like Botrytis cinerea are scarce, related germacrene derivatives have shown significant antimicrobial activity.[7]

Regulation of Germacrene B Production

The synthesis of Germacrene B is tightly regulated and often induced in response to biotic stress, such as herbivore feeding or pathogen infection. This induction is mediated by complex signaling pathways involving plant hormones.

Jasmonate and Salicylate Signaling Pathways

The jasmonic acid (JA) and salicylic acid (SA) pathways are the two primary signaling cascades that orchestrate plant defense responses.[1][8][9] Herbivore attack and necrotrophic pathogen infection typically trigger the JA pathway, leading to the upregulation of genes encoding terpene synthases, including Germacrene B synthase.[1][10] Conversely, biotrophic pathogens often activate the SA pathway. There is significant crosstalk between the JA and SA pathways, often antagonistic, which allows the plant to fine-tune its defense response to the specific threat.[1][8] Transcription factors such as MYC2 (in the JA pathway) and WRKYs (in both JA and SA pathways) are known to bind to the promoter regions of sesquiterpene synthase genes, thereby regulating their expression.[1]

Quantitative Data

The concentration of Germacrene B can vary significantly among plant species and even within different tissues of the same plant. Environmental factors and biotic stress can also influence its production levels.

| Plant Species | Plant Part | Germacrene B Content (%) | Reference |

| Solidago canadensis | Leaves | Major component | [3] |

| Lantana camara | Leaves | 1.72 | [5] |

| Peucedanum ruthenicum | Flowers | 10.06 | [11] |

| Lycopersicon esculentum | Leaves | 6 | [12] |

Table 1: Germacrene B Content in the Essential Oils of Various Plant Species.

| Germacrene Derivative | Microorganism | MIC (µg/mL) | Reference |

| 6β-cinnamoyloxy-1β-hydroxy-10α-metoxy-3-oxo-germacra-4,5Z-ene | Enterococcus faecalis | 64 | [5] |

| 6β-cinnamoyloxy-1β-hydroxy-10α-metoxy-3-oxo-germacra-4,5Z-ene | Staphylococcus aureus | 64 | [5] |

Table 2: Antimicrobial Activity of a Germacrene Derivative.

Experimental Protocols

Extraction and Quantification of Germacrene B

Objective: To extract and quantify Germacrene B from plant material.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Fresh plant material (e.g., leaves) is weighed and placed in a sealed headspace vial.

-

Extraction: An SPME fiber (e.g., PDMS/DVB) is exposed to the headspace of the vial at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[13]

-

GC-MS Analysis: The SPME fiber is then inserted into the injection port of a GC-MS system for thermal desorption of the analytes.

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.

-

Temperature Program: A typical program starts at a low temperature (e.g., 50 °C), ramps up to a high temperature (e.g., 250 °C) to elute the compounds. For example: initial temperature of 60°C for 2 min, then ramp to 240°C at 3°C/min.[13]

-

MS Detection: Mass spectra are acquired in full scan mode (e.g., m/z 40-500).

-

-

Quantification: Germacrene B is identified by comparing its mass spectrum and retention time with an authentic standard. Quantification can be performed using an internal standard and a calibration curve.

Insect Antifeedant Bioassay

Objective: To evaluate the antifeedant activity of Germacrene B against a model herbivore, such as Spodoptera littoralis.

Methodology: Leaf Disc No-Choice Assay

-

Preparation of Test Solutions: Germacrene B is dissolved in a suitable solvent (e.g., acetone) to prepare a series of concentrations.

-

Treatment of Leaf Discs: Leaf discs from a host plant are uniformly treated with the test solutions. Control discs are treated with the solvent alone.

-

Bioassay: A single, pre-weighed larva is placed in a petri dish with a treated or control leaf disc.

-

Data Collection: After a set period (e.g., 24 hours), the remaining leaf area is measured, and the larva is re-weighed.

-

Calculation: The antifeedant index is calculated using the formula: AFI = [(C-T)/(C+T)] * 100, where C is the consumption of the control disc and T is the consumption of the treated disc. The EC50 (effective concentration to deter 50% of feeding) can then be determined.[6]

Antimicrobial Bioassay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Germacrene B against a target microorganism, such as Botrytis cinerea.

Methodology: Broth Microdilution Method

-

Preparation of Inoculum: A standardized suspension of the fungal spores or bacterial cells is prepared in a suitable broth medium.

-

Preparation of Test Compound Dilutions: A serial dilution of Germacrene B is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe + broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 25°C for 48-72 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of Germacrene B that completely inhibits visible growth of the microorganism.[14][15][16]

Conclusion

Germacrene B is a pivotal sesquiterpene in the chemical defense repertoire of many plant species. Its roles as an antifeedant, antimicrobial agent, and a biosynthetic precursor underscore its ecological importance. The production of Germacrene B is intricately regulated by plant defense signaling pathways, highlighting its integration into the plant's adaptive responses to biotic challenges. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the multifaceted functions of Germacrene B and its potential applications in sustainable agriculture and drug development. Further research is warranted to elucidate the specific enzyme kinetics of Germacrene B synthases and to establish a broader range of dose-response data for its bioactivities.

References

- 1. RNA-Sequencing Reveals the Involvement of Sesquiterpene Biosynthesis Genes and Transcription Factors during an Early Response to Mechanical Wounding of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (+)-(10R)-Germacrene A synthase from goldenrod, Solidago canadensis; cDNA isolation, bacterial expression and functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Germacrene B – a central intermediate in sesquiterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the Essential Oil of Solidago canadensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sj.ctu.edu.vn [sj.ctu.edu.vn]

- 6. entomoljournal.com [entomoljournal.com]

- 7. Antifungal Activity of Eugenol Derivatives against Botrytis Cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journalspress.com [journalspress.com]

- 9. Botanical Antifeedants: An Alternative Approach to Pest Control [mdpi.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

- 12. rr-asia.woah.org [rr-asia.woah.org]

- 13. researchgate.net [researchgate.net]

- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 16. cgspace.cgiar.org [cgspace.cgiar.org]

An In-Depth Technical Guide to Germacrene B Synthase: From Gene to Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germacrene B, an achiral sesquiterpene hydrocarbon, serves as a pivotal intermediate in the biosynthesis of a vast array of eudesmane and guaiane sesquiterpenoids, many of which exhibit significant biological activities. The enzyme responsible for its synthesis, Germacrene B synthase (GBS), catalyzes the cyclization of the linear precursor farnesyl diphosphate (FPP). This technical guide provides a comprehensive overview of Germacrene B synthase genes, their characterization, and the experimental protocols essential for their study. Understanding the nuances of GBS function is critical for harnessing its potential in synthetic biology and drug development, particularly in the production of valuable sesquiterpenoid-based compounds. Germacrenes, in general, are known for their antimicrobial and insecticidal properties.[1][2]

Germacrene B Synthase: Genes and Enzymes

Germacrene B synthases have been identified in several plant species, including Solanum habrochaites (a wild tomato species) and Cannabis sativa.[3][4][5] Additionally, Germacrene B is often produced as a secondary product by other sesquiterpene synthases. For instance, the (+)-germacrene D synthase from ginger (Zingiber officinale) yields Germacrene B as a significant co-product, accounting for 17.1% of the total sesquiterpenoids produced.[6] In Cannabis sativa, a specific terpene synthase, designated as CsTPS16, has been identified as a dedicated Germacrene B synthase.[7][8]

Quantitative Data on Germacrene B Synthase Activity

A comparative summary of the product distribution and kinetic parameters of Germacrene B-producing synthases is presented below. It is important to note that detailed kinetic data for dedicated Germacrene B synthases are still emerging.

| Enzyme Source | Primary Product(s) | Germacrene B (%) | Km (µM) | kcat (s-1) | Optimal pH | Divalent Cation Requirement |

| Zingiber officinale (+)-Germacrene D synthase | (+)-Germacrene D (50.2%) | 17.1 | 0.88 | 3.34 x 10-3 | ~7.5 | Mg2+, Mn2+, Ni2+, or Co2+ |

| Lycopersicon esculentum Germacrene C synthase | Germacrene C (64%) | 11 | N/A | N/A | N/A | Divalent metal ion |

Data for Zingiber officinale is for the overall reaction catalysed by (+)-Germacrene D synthase. N/A: Data not available in the reviewed literature.

Biosynthesis of Germacrene B and Downstream Pathways

The biosynthesis of Germacrene B begins with the cyclization of the universal sesquiterpene precursor, farnesyl diphosphate (FPP).[3][5][9] This reaction is a key branching point in the intricate network of sesquiterpenoid metabolism.

Germacrene B Biosynthetic Pathway

Following its formation, Germacrene B can be further metabolized into a diverse range of bicyclic sesquiterpenes, primarily belonging to the eudesmane and guaiane classes.[3][4][10][11] This transformation often involves reprotonation of the germacrene ring followed by a second cyclization event.[3][4][10][11]

Downstream Conversion of Germacrene B

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of Germacrene B synthase.

Gene Cloning and Heterologous Expression

The following protocol is a representative method for the cloning and expression of a sesquiterpene synthase gene, such as that for Germacrene B synthase, in Escherichia coli.

a. RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from the plant tissue of interest (e.g., leaves or trichomes) using a suitable RNA extraction kit.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

b. PCR Amplification of the GBS Gene:

-

Degenerate primers, designed based on conserved regions of known sesquiterpene synthases, can be used for initial amplification.

-

Alternatively, if the genome sequence is available, gene-specific primers are designed to amplify the full-length open reading frame (ORF) of the target GBS gene.

-

PCR is performed using a high-fidelity DNA polymerase.

c. Cloning into an Expression Vector:

-

The amplified PCR product is purified and ligated into a suitable E. coli expression vector, such as pET-28a(+) or pET-32a, which often contain an N-terminal polyhistidine (His6) tag for purification.

-

The ligation mixture is transformed into a competent E. coli cloning strain (e.g., DH5α).

-

Positive clones are selected and verified by colony PCR and DNA sequencing.

d. Heterologous Expression in E. coli:

-

The confirmed expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) or Terrific Broth (TB) medium containing the appropriate antibiotic.

-

The culture is grown at 37°C to an OD600 of 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

The culture is then incubated at a lower temperature (e.g., 16-20°C) for several hours to overnight to enhance the production of soluble protein.

Recombinant Protein Purification

a. Cell Lysis:

-

The induced bacterial cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Cells are lysed by sonication on ice or by using a French press.

-

The lysate is clarified by centrifugation to remove cell debris.

b. Immobilized Metal Affinity Chromatography (IMAC):

-

The clarified supernatant containing the His-tagged GBS is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column pre-equilibrated with lysis buffer.

-

The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

The His-tagged GBS is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

c. (Optional) Further Purification and Buffer Exchange:

-

For higher purity, the eluted protein can be further purified by size-exclusion chromatography.

-

The purified protein is then buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.

Enzyme Assay and Product Analysis

a. Enzyme Assay:

-

The activity of the purified GBS is assayed in a reaction mixture containing:

-

Assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl2, 5 mM DTT)

-

Purified GBS enzyme (a few micrograms)

-

Farnesyl diphosphate (FPP) substrate (typically in the low micromolar range)

-

-

The reaction mixture is overlaid with a layer of an organic solvent (e.g., hexane or pentane) to trap the volatile sesquiterpene products.[12]

-

The reaction is incubated at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

b. Product Extraction and GC-MS Analysis:

-

The reaction is stopped, and the organic layer containing the products is collected.

-

The aqueous phase can be extracted again with the same organic solvent to ensure complete recovery of the products.

-

The combined organic extracts are dried over anhydrous Na2SO4 or MgSO4 and concentrated if necessary.

-

The product profile is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

The identity of Germacrene B is confirmed by comparing its mass spectrum and retention time with an authentic standard.

Experimental Workflow for GBS Characterization

Role in Signaling and Plant Defense

While the direct role of Germacrene B in specific signaling pathways is not yet fully elucidated, its position as a key precursor to a wide range of sesquiterpenoids suggests its importance in plant defense.[13] Sesquiterpenes are well-known for their roles as phytoalexins (antimicrobial compounds), antifeedants against herbivores, and as signaling molecules in plant-insect interactions.[1][13] The production of Germacrene B is therefore a critical step in the activation of these defense mechanisms. For instance, germacrenes have been implicated as insect pheromones.[1][2]

Conclusion

Germacrene B synthase is a key enzyme in the biosynthesis of a diverse and biologically active class of natural products. This guide has provided a comprehensive overview of the current knowledge on GBS genes and their characterization, including detailed experimental protocols. Further research into the kinetic properties of dedicated Germacrene B synthases from various sources and the elucidation of the signaling pathways in which Germacrene B and its derivatives are involved will be crucial for fully realizing their potential in biotechnology and medicine. The ability to heterologously express and purify active GBS opens up avenues for the sustainable production of valuable sesquiterpenoids for the pharmaceutical and other industries.

References

- 1. germacrene biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solanum habrochaites - NCBI - NLM [ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Germacrene B – a central intermediate in sesquiterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Terpene Synthases and Terpene Variation in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Terpene synthases from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Germacrene B - a central intermediate in sesquiterpene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

Stereochemistry of Germacrene B Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germacrene B, a member of the germacrane class of sesquiterpenes, is a crucial intermediate in the biosynthesis of a wide array of bicyclic sesquiterpenoids, including eudesmanes and guaianes.[1][2] Its flexible ten-membered ring structure gives rise to a complex stereochemical profile, characterized by the presence of multiple conformational isomers and planar chirality. Understanding the stereochemistry of Germacrene B and its isomers is paramount for elucidating biosynthetic pathways, predicting reaction outcomes, and for the stereoselective synthesis of biologically active natural products. This technical guide provides a comprehensive overview of the stereochemical aspects of Germacrene B, including its conformational landscape, enantiomeric stability, and the stereochemical outcomes of its key reactions. Detailed experimental protocols for the analysis and separation of Germacrene B stereoisomers are also presented, along with quantitative data to aid in their characterization.

Stereochemical Features of Germacrene B

Planar Chirality and Enantiomeric Stability

Germacrene B possesses planar chirality due to the restricted rotation around the endocyclic double bonds within its ten-membered ring.[3] However, experimental evidence suggests that Germacrene B and its derivatives, such as 15-hydroxygermacrene B, are not enantiomerically stable at room temperature.[3][4] Studies involving the incomplete Sharpless epoxidation of 15-hydroxygermacrene B resulted in the recovery of racemic starting material, indicating a rapid interconversion between its enantiomers.[3] This rapid racemization is a critical consideration in both the isolation of Germacrene B from natural sources and in synthetic strategies targeting specific enantiomers. Consequently, Germacrene B is typically isolated as a racemic mixture unless formed under enzymatic control, which can produce enantiomerically enriched or pure forms.[3]

Conformational Isomerism

The ten-membered ring of Germacrene B is highly flexible, allowing it to adopt multiple conformations. Molecular mechanics calculations have identified four stable conformers, with one being the most energetically favorable.[5] Unlike Germacrene A, which exhibits significant line broadening in its NMR spectra due to the slow interconversion between its conformers, Germacrene B shows sharp NMR signals at room temperature.[3][5] This indicates that the energy barrier for interconversion between the conformers of Germacrene B is relatively low, leading to a fast exchange on the NMR timescale.[3] The specific conformation of Germacrene B is a key determinant in the stereochemical outcome of its subsequent cyclization reactions.

Quantitative Data

A comprehensive understanding of the stereochemistry of Germacrene B and its derivatives relies on quantitative analytical data. The following tables summarize key NMR and optical rotation data for Germacrene B and some of its related compounds. Due to the rapid racemization of Germacrene B, specific rotation data for its individual enantiomers are not available. However, the optical rotations of its stable, chiral cyclization products provide insight into the stereochemical course of their formation.

| Compound | ¹H NMR (CDCl₃) δ [ppm] | ¹³C NMR (CDCl₃) δ [ppm] | Reference |

| Germacrene B | Data reported but specific assignments for conformers are not fully detailed in a single source. | Data reported, shows 15 sharp signals indicating fast conformational averaging. | [3][6] |

| Selina-3,7(11)-diene | Complex multiplets | Complex multiplets | [3] |

| (+)-γ-Selinene | Complex multiplets | Complex multiplets | [3] |

| Selina-4,7(11)-diene | Complex multiplets | Complex multiplets | [3] |

| (S)-9-Methylgermacrene-B | Specific assignments reported in literature. | Specific assignments reported in literature. | [7] |

Table 1: NMR Spectroscopic Data for Germacrene B and Related Sesquiterpenes.

| Compound | Specific Rotation [α]D | Concentration (c), Solvent | Reference |

| Selina-3,7(11)-diene | -5.5° (25 °C) | 0.4, MeOH | [3] |

| (+)-γ-Selinene | -6.0° | 0.484 | [3] |

| Selina-4,7(11)-diene | +34° (24 °C) | 0.90 | [3] |

Table 2: Optical Rotation Data for Chiral Derivatives of Germacrene B.

Experimental Protocols

The stereochemical analysis of Germacrene B and its isomers often requires a combination of spectroscopic and chromatographic techniques. The following are detailed methodologies for key experiments.

Protocol 1: NMR Analysis of Stereoisomers using Chiral Shift Reagents

Objective: To resolve the signals of enantiomers in a racemic mixture of a Germacrene B derivative to determine enantiomeric excess.

Materials:

-

Racemic sample of a suitable Germacrene B derivative (e.g., an alcohol)

-

Deuterated chloroform (CDCl₃)

-

Chiral lanthanide shift reagent (e.g., tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), Eu(hfc)₃)

-

NMR tubes

-

Microsyringe

Procedure:

-

Prepare a stock solution of the Germacrene B derivative in CDCl₃ at a known concentration (e.g., 10 mg/mL).

-

Transfer a precise volume (e.g., 0.5 mL) of the stock solution to an NMR tube.

-

Acquire a standard ¹H NMR spectrum of the sample to serve as a reference.

-

Using a microsyringe, add a small, accurately weighed amount of the chiral shift reagent to the NMR tube.

-

Gently shake the tube to dissolve the reagent and acquire another ¹H NMR spectrum.

-

Repeat step 5, incrementally adding the chiral shift reagent and acquiring spectra until optimal separation of the signals corresponding to the two enantiomers is observed.

-

Integrate the well-resolved signals of the two enantiomers to determine their relative ratio and calculate the enantiomeric excess (ee).

Protocol 2: Kinetic Resolution of 15-Hydroxygermacrene B via Sharpless Asymmetric Epoxidation

Objective: To enantioselectively epoxidize one enantiomer of racemic 15-hydroxygermacrene B, allowing for the separation of the unreacted enantiomer.

Materials:

-

Racemic 15-hydroxygermacrene B

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

-

(+)-Diethyl tartrate ((+)-DET)

-

tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane), anhydrous

-

4 Å molecular sieves, powdered and activated

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Activate the powdered 4 Å molecular sieves by heating under vacuum.

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend the activated molecular sieves in anhydrous CH₂Cl₂.

-

Cool the suspension to -20 °C in a cooling bath.

-

To the cooled suspension, add (+)-diethyl tartrate followed by titanium(IV) isopropoxide via syringe. Stir the mixture for 30 minutes at -20 °C.

-

Add a solution of racemic 15-hydroxygermacrene B in anhydrous CH₂Cl₂ to the catalyst mixture.

-

Slowly add the solution of tert-butyl hydroperoxide dropwise to the reaction mixture while maintaining the temperature at -20 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction should be stopped at approximately 50% conversion to achieve a good kinetic resolution.

-

Upon reaching the desired conversion, quench the reaction by adding water.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Filter the mixture through a pad of celite to remove the titanium salts.

-

Extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting mixture of the unreacted 15-hydroxygermacrene B enantiomer and the epoxy alcohol diastereomers by column chromatography.

Protocol 3: Chiral High-Performance Liquid Chromatography (HPLC) for the Separation of Germacrene Isomers

Objective: To separate the enantiomers of a chiral Germacrene derivative.

Materials:

-

Racemic sample of the Germacrene derivative

-

HPLC-grade solvents (e.g., hexane, isopropanol)

-

Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD)

-

HPLC system with a UV detector

Procedure:

-

Dissolve the racemic sample in the mobile phase to be used for the separation.

-

Equilibrate the chiral HPLC column with the mobile phase (e.g., a mixture of n-hexane and isopropanol, 90:10 v/v) at a constant flow rate (e.g., 1 mL/min).

-

Inject a small volume of the sample solution onto the column.

-

Monitor the elution profile using a UV detector at a suitable wavelength.

-

The two enantiomers should elute at different retention times.

-

Optimize the separation by adjusting the mobile phase composition (e.g., the percentage of the alcohol modifier) and the flow rate. For basic or acidic compounds, the addition of a small amount of an amine (e.g., diethylamine) or an acid (e.g., trifluoroacetic acid) to the mobile phase may improve peak shape and resolution.

Mandatory Visualizations

Caption: Conformational isomers of Germacrene B in rapid equilibrium.

Caption: Biosynthetic pathway from FPP to Germacrene B and its cyclization products.

Caption: Experimental workflow for the kinetic resolution of 15-hydroxygermacrene B.

Conclusion

The stereochemistry of Germacrene B is a multifaceted topic with significant implications for natural product chemistry and drug discovery. Its planar chirality, coupled with rapid racemization at room temperature, presents unique challenges and opportunities for chemists. The existence of multiple, rapidly interconverting conformers is a key factor influencing the stereochemical outcome of its diverse cyclization reactions, which lead to the vast structural diversity of sesquiterpenoids. The application of advanced analytical techniques such as NMR spectroscopy with chiral shift reagents and chiral chromatography is essential for the stereochemical analysis and separation of Germacrene B isomers and their derivatives. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers working in this field, facilitating a deeper understanding and manipulation of the complex stereoworld of Germacrene B.

References

- 1. scribd.com [scribd.com]

- 2. Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kbfi.ee [kbfi.ee]

- 4. caymanchem.com [caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. BJOC - Germacrene B – a central intermediate in sesquiterpene biosynthesis [beilstein-journals.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical Properties of Germacrene B

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical properties of Germacrene B, a naturally occurring sesquiterpene hydrocarbon. The information presented herein is intended to support research and development efforts by providing key data on its boiling point and solubility characteristics.

Introduction to Germacrene B

Germacrene B is a member of the germacrane class of sesquiterpenoids, characterized by a 10-membered carbon ring. It is found in a variety of plants and essential oils and is of interest for its potential biological activities. A thorough understanding of its physical properties is fundamental for its extraction, purification, and formulation in potential therapeutic applications.

Quantitative Physical Properties

The physical properties of Germacrene B have been reported in various chemical databases and literature. A summary of these quantitative data is presented in Table 1 for ease of reference and comparison. It is important to note that some of these values are estimated and may vary depending on the experimental conditions.

Table 1: Summary of Quantitative Physical Properties of Germacrene B

| Physical Property | Value | Source |

| Boiling Point | 287.00 to 288.00 °C (at 760.00 mm Hg) (estimated) | The Good Scents Company[1] |

| 236 °C | Stenutz | |

| Water Solubility | 0.009 mg/L (at 25 °C) (estimated) | Human Metabolome Database[2] |

| Solubility in Organic Solvents | Soluble in alcohol | The Good Scents Company |

| Slightly soluble in chloroform | Cayman Chemical[3] | |

| Slightly soluble in methanol | Cayman Chemical[3] |

Experimental Protocols

3.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like Germacrene B, which has a relatively high boiling point, methods such as distillation or the use of a Thiele tube are appropriate.

3.1.1. Distillation Method

A simple distillation apparatus can be used to determine the boiling point of a purified liquid sample of Germacrene B.

-

Apparatus: A round-bottom flask, a condenser, a receiving flask, a thermometer, and a heating mantle.

-

Procedure:

-

The purified Germacrene B sample is placed in the round-bottom flask along with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

-

The sample is heated gently.

-

The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected in the receiving flask. This steady temperature is the boiling point.

-

3.1.2. Thiele Tube Method

This micro-method is suitable for small sample volumes.

-

Apparatus: A Thiele tube, a thermometer, a small test tube, a capillary tube sealed at one end, and mineral oil.

-

Procedure:

-

A small amount of the Germacrene B sample is placed in the small test tube.

-

The capillary tube is placed in the test tube with the open end down.

-

The test tube is attached to the thermometer, and the assembly is placed in the Thiele tube containing mineral oil.

-

The Thiele tube is heated gently.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[4][5][6]

-

3.2. Determination of Solubility

Solubility is typically determined by the equilibrium saturation method.

-

Apparatus: Vials, a constant temperature shaker or incubator, an analytical balance, and a suitable analytical instrument (e.g., GC-MS, HPLC).

-

Procedure:

-

An excess amount of Germacrene B is added to a known volume of the solvent of interest (e.g., water, ethanol, chloroform) in a vial.

-

The vial is sealed and agitated in a constant temperature environment (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The solution is then filtered or centrifuged to remove the undissolved solute.

-

A known volume of the saturated solution is carefully removed and diluted.

-

The concentration of Germacrene B in the diluted sample is quantified using a calibrated analytical method.

-

The solubility is then calculated and expressed in units such as mg/L or g/100 mL.

-

Workflow and Logical Relationships

The following diagram illustrates a general workflow for the characterization of the physical properties of a sesquiterpene like Germacrene B, from sample acquisition to data analysis.

References

Methodological & Application

Application Notes and Protocols for Germacrene B Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and comparison of various techniques for the extraction and purification of Germacrene B, a sesquiterpene of significant interest for its potential biological activities. The following protocols are designed to guide researchers in selecting and implementing the most suitable methods for their specific research and development needs.

Introduction to Germacrene B

Germacrene B is a naturally occurring sesquiterpene hydrocarbon found in a variety of plants, including those of the Citrus, Solidago, and Stenocalyx genera. It is a key component of many essential oils and is recognized for its characteristic warm, sweet, and woody-spicy aroma. Beyond its olfactory properties, Germacrene B and its isomers are precursors in the biosynthesis of a wide range of other sesquiterpenoids, making them valuable targets for natural product synthesis and drug discovery.

A Note on Stability: Germacrene isomers, including Germacrene B, are known to be thermally labile and susceptible to acid-catalyzed rearrangements.[1] High temperatures and acidic conditions can lead to isomerization or degradation, yielding compounds like γ-elemene.[1] Therefore, careful control of extraction and purification conditions is crucial to maintain the integrity of the target molecule.

Extraction Techniques: A Comparative Overview

The selection of an appropriate extraction method is critical for maximizing the yield and preserving the purity of Germacrene B. The most common techniques include steam distillation, solvent extraction, and supercritical fluid extraction (SFE).

Data Presentation: Comparison of Extraction Methods

The following table summarizes quantitative data from various studies to provide a comparative analysis of different extraction techniques. It is important to note that yields can vary significantly based on the plant material, its geographical origin, harvesting time, and the specific parameters of the extraction process.

| Plant Material | Extraction Method | Key Parameters | Essential Oil Yield (%) | Germacrene B Content in Oil (%) | Reference(s) |

| Citrus aurantifolia (Lime) Peel | Steam Distillation | Not Specified | ~0.35% of whole oil | Not specified, but present | [2] |

| Citrus Peel | Supercritical CO2 Extraction | 15 MPa, 35 °C, 150 min, 23 L/h CO2 flow | 10.15% | Not specified | [3] |

| Citrus Peel | Soxhlet Extraction | Not Specified | 8.62% | Not specified | [3] |

| Solidago canadensis | Hydrodistillation | Not Specified | 0.27 ± 0.05% (dry mass) | Not specified, Germacrene D is dominant (34.9%) | [4] |

| Stenocalyx michelii | Hydrodistillation | Not Specified | Not specified | Major component | [5] |

Experimental Protocols: Extraction

Protocol 1: Steam Distillation for Essential Oil Extraction

Steam distillation is a traditional and widely used method for extracting volatile compounds like Germacrene B from plant materials.[2]

Objective: To extract the essential oil rich in Germacrene B from plant material.

Materials:

-

Fresh or dried plant material (e.g., lime peels, finely chopped)

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate

Procedure:

-

Preparation: Weigh the plant material and place it in the biomass flask of the steam distillation apparatus.

-

Assembly: Fill the boiling flask with distilled water to about two-thirds of its capacity and assemble the steam distillation apparatus.

-

Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid.

-

Collection: Collect the distillate, which will consist of a biphasic mixture of water (hydrosol) and the immiscible essential oil.

-

Separation: Transfer the distillate to a separatory funnel and allow the layers to separate. Drain the lower aqueous layer and collect the upper essential oil layer.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the dried essential oil in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Workflow for Steam Distillation:

Protocol 2: Solvent Extraction

Solvent extraction is a highly efficient method that can be tailored by selecting solvents of different polarities to target specific compounds. For the nonpolar Germacrene B, nonpolar solvents like hexane are typically effective.

Objective: To extract Germacrene B from plant material using an organic solvent.

Materials:

-

Dried and ground plant material

-

Organic solvent (e.g., n-hexane, ethanol, or ethyl acetate)

-

Soxhlet apparatus or a flask for maceration

-

Heating mantle (for Soxhlet) or shaker (for maceration)

-

Rotary evaporator

-

Filter paper

Procedure (Soxhlet Extraction):

-

Preparation: Place a known amount of dried, powdered plant material into a cellulose thimble.

-

Assembly: Place the thimble inside the Soxhlet extractor. Fill a round-bottom flask with the chosen solvent and assemble the Soxhlet apparatus.

-

Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip back onto the plant material in the thimble. The solvent will slowly fill the thimble until it reaches a certain level, at which point it will siphon back into the boiling flask, carrying the extracted compounds with it. This cycle is repeated for several hours.

-

Concentration: After the extraction is complete, concentrate the solvent containing the extracted compounds using a rotary evaporator to obtain the crude extract.

Procedure (Maceration):

-

Soaking: Submerge a known amount of the plant material in a chosen solvent in a sealed container.

-

Agitation: Agitate the mixture for a defined period (e.g., 24-72 hours) at room temperature or slightly elevated temperature.

-

Filtration: Filter the mixture to separate the solid plant material from the liquid extract.

-

Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude extract.

Workflow for Solvent Extraction:

Protocol 3: Supercritical Fluid Extraction (SFE)

SFE, particularly with carbon dioxide (CO2), is a green and highly tunable extraction method that is well-suited for thermally sensitive compounds like Germacrene B.[3]

Objective: To extract Germacrene B from plant material using supercritical CO2.

Materials:

-

Dried and ground plant material

-

Supercritical fluid extractor

-

High-purity CO2

-

Co-solvent (optional, e.g., ethanol)

Procedure:

-

Loading: Pack the dried and ground plant material into the extraction vessel of the SFE system.

-

Parameter Setting: Set the desired extraction parameters, including pressure, temperature, CO2 flow rate, and extraction time. Optimal conditions for citrus peel oil have been reported as 15 MPa and 35°C.[3]

-

Extraction: Pump liquid CO2 into the system, where it is heated and pressurized to a supercritical state. The supercritical CO2 then passes through the extraction vessel, dissolving the lipophilic compounds, including Germacrene B.

-

Separation: The CO2-extract mixture flows into a separator vessel where the pressure and/or temperature is reduced, causing the CO2 to return to a gaseous state and release the extracted compounds.

-

Collection: Collect the extract from the separator. The gaseous CO2 can be recycled.